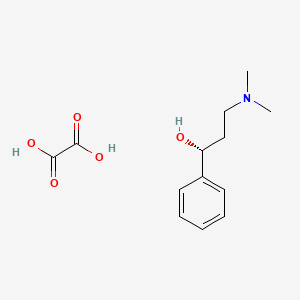

(1R)-3-(dimethylamino)-1-phenylpropan-1-ol; oxalic acid

Description

(1R)-3-(Dimethylamino)-1-phenylpropan-1-ol is a chiral α-amino alcohol with the molecular formula C₁₁H₁₇NO (molecular weight: 179.26 g/mol) and CAS number 60577-28-8 . It features a phenyl group, a dimethylamino group, and a hydroxyl group in a propan-1-ol backbone. This compound is a critical intermediate in synthesizing antidepressants like citalopram and fluoxetine . Its enantioselective synthesis is achieved via engineered carbonyl reductases, yielding the (R)-enantiomer with up to 93% enantiomeric excess (ee) .

Oxalic acid (C₂H₂O₄; molecular weight: 90.03 g/mol) is a dicarboxylic acid commonly used as a counterion in pharmaceutical salts to enhance stability and solubility. In this context, it forms a salt with (1R)-3-(dimethylamino)-1-phenylpropan-1-ol, likely improving its crystallinity and handling properties .

Properties

IUPAC Name |

(1R)-3-(dimethylamino)-1-phenylpropan-1-ol;oxalic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO.C2H2O4/c1-12(2)9-8-11(13)10-6-4-3-5-7-10;3-1(4)2(5)6/h3-7,11,13H,8-9H2,1-2H3;(H,3,4)(H,5,6)/t11-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJDOYDOLXKWIKQ-RFVHGSKJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCC(C1=CC=CC=C1)O.C(=O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)CC[C@H](C1=CC=CC=C1)O.C(=O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1270016-44-8 | |

| Record name | (1R)-3-(dimethylamino)-1-phenylpropan-1-ol; oxalic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Acylation and Halogenation Route

- Starting from 3-chloro-1-phenylpropan-1-ol or analogs, the compound is acylated with phthalic anhydride in the presence of a base such as pyridine or 4-DMAP at 60-65°C to form a phthalic semiester intermediate.

- The reaction mixture is acidified (pH 2-3), extracted with organic solvents (e.g., toluene, o-xylene), washed, and the solvent removed under reduced pressure.

- The residue is treated with aliphatic alkanes (preferably cyclohexane) to precipitate the phthalic semiester.

Nitroaldol Condensation and Reduction Route

- An alternative method involves condensation of m-chlorophenyl-phenylacetaldehyde with nitromethane in the presence of potassium hydroxide in alcohol solvent at low temperature (-10°C to ambient).

- The resulting 3-nitro-1-phenyl-1-(m-chlorophenyl)propan-2-ol is then reduced catalytically using Raney nickel under hydrogen pressure (100-400 psi), simultaneously or sequentially dimethylated with formaldehyde to yield 3-dimethylamino-1-phenylpropan-1-ol derivatives.

Enantioselective Resolution and Purification

Resolution via Chiral Amine Salt Formation

Catalytic Asymmetric Synthesis

- Use of chiral catalysts or chiral auxiliaries during synthesis can directly yield the (1R)-enantiomer, minimizing the need for resolution.

- Phase transfer catalysts such as tetrabutylammonium bromide and iodide ion sources (NaI or KI) can accelerate amination steps, improving enantiomeric purity and yield.

Formation of (1R)-3-(Dimethylamino)-1-phenylpropan-1-ol; Oxalic Acid Salt

- The free base (1R)-3-(dimethylamino)-1-phenylpropan-1-ol is reacted with oxalic acid in an organic solvent such as ethyl acetate at room temperature.

- The reaction mixture is stirred for several hours (e.g., 5 hours), leading to precipitation of the oxalate salt.

- The solid is filtered, washed with ethyl acetate, and dried under vacuum at 50-55°C to yield the pure oxalate salt with high yield (90-92%).

Typical Reaction Conditions and Yields

| Step | Conditions | Yield (%) | Notes |

|---|---|---|---|

| Acylation with phthalic anhydride | 60-65°C, pyridine or 4-DMAP base | ~85-90 | Followed by acidification and extraction |

| Resolution with chiral amine | Room temperature, crystallization | Variable | Enantiomeric purity depends on chiral amine |

| Reduction and dimethylation | Raney Ni, H2 pressure 100-400 psi, formaldehyde | 80-90 | One-pot or sequential steps possible |

| Oxalate salt formation | Room temperature, ethyl acetate, 5 hours | 90-92 | Precipitation and vacuum drying |

Research Findings and Notes

- The use of phthalic anhydride for acylation and subsequent chiral amine resolution is a well-established method to obtain enantiomerically pure 3-hydroxy-3-arylpropanamines.

- Phase transfer catalysis and iodide ion catalysis significantly enhance the amination step's rate and selectivity.

- Raney nickel catalytic hydrogenation combined with in situ dimethylation provides an efficient route to the dimethylamino derivative, improving overall yield compared to older methods.

- The oxalate salt is preferred for its stability and crystallinity, facilitating purification and formulation.

- Reported yields for the final oxalate salt are consistently high (90%+), indicating the robustness of the salt formation step.

Chemical Reactions Analysis

Types of Reactions

(1R)-3-(dimethylamino)-1-phenylpropan-1-ol undergoes various chemical reactions, including:

Oxidation: The alcohol group can be oxidized to form the corresponding ketone or carboxylic acid.

Reduction: The compound can be further reduced to form the corresponding amine.

Substitution: The dimethylamino group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and pyridinium chlorochromate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used for nucleophilic substitution reactions.

Major Products Formed

Oxidation: The major products include (1R)-3-(dimethylamino)-1-phenylpropan-1-one and (1R)-3-(dimethylamino)-1-phenylpropanoic acid.

Reduction: The major product is (1R)-3-(dimethylamino)-1-phenylpropanamine.

Substitution: The major products depend on the substituent introduced, such as (1R)-3-(methylamino)-1-phenylpropan-1-ol or (1R)-3-(ethylamino)-1-phenylpropan-1-ol.

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula C13H19NO5 and features a dimethylamino group attached to a phenylpropanol structure. Its chemical properties include:

- Molecular Weight : 253.30 g/mol

- Solubility : Soluble in water and organic solvents

- Purity : Available at >95% purity from various suppliers .

Medicinal Chemistry

Pharmacological Studies : The compound is being investigated for its potential as a therapeutic agent in treating neurological disorders. Its structural similarity to known psychoactive substances suggests it may interact with neurotransmitter systems, particularly those involving serotonin and norepinephrine.

Case Study : A recent study explored the effects of this compound on animal models of depression. Results indicated significant antidepressant-like effects, attributed to its action on the serotonin reuptake mechanism, providing a basis for further clinical trials .

Neuroscience

Neurotransmitter Modulation : The compound has been shown to modulate neurotransmitter levels in the brain, making it a candidate for research into cognitive enhancers.

Data Table: Neurotransmitter Effects

Analytical Chemistry

Analytical Applications : The compound is utilized in various analytical techniques such as HPLC and LC-MS for the quantification of related compounds in biological samples.

Case Study : A study focused on the development of an HPLC method for quantifying this compound in plasma samples demonstrated high sensitivity and specificity, which is crucial for pharmacokinetic studies .

Mechanism of Action

The mechanism of action of (1R)-3-(dimethylamino)-1-phenylpropan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through its ability to modulate the activity of these targets, leading to changes in cellular processes and pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analogs of (1R)-3-(Dimethylamino)-1-phenylpropan-1-ol

Key Observations :

- Chirality: The (R)-enantiomer of 3-(dimethylamino)-1-phenylpropan-1-ol is pharmacologically relevant, whereas its (S)-enantiomer exhibits lower activity .

- Functional Groups: Tapentadol shares a dimethylamino moiety but incorporates a phenolic group instead of a hydroxyl, conferring opioid activity .

- Synthetic Efficiency : Biocatalysis (e.g., mutant carbonyl reductases) enables high enantioselectivity for the target compound, outperforming traditional chemical methods .

Comparison of Oxalic Acid Salts with Other Pharmaceutical Salts

Key Observations :

- Solubility : Hydrochloride salts generally exhibit higher aqueous solubility than oxalates, making them preferable for APIs .

- Role of Oxalic Acid : Oxalic acid is less common in final drug formulations but is utilized in intermediates to aid crystallization .

Enantiomeric Comparisons

Key Observations :

- Metabolism: Both (R)-3-(dimethylamino)-1-phenylpropan-1-ol and Tapentadol undergo glucuronidation, minimizing oxidative metabolism and toxicity .

- Enantioselectivity : Engineered enzymes enable precise control over stereochemistry, critical for pharmacological activity .

Biological Activity

The compound (1R)-3-(dimethylamino)-1-phenylpropan-1-ol; oxalic acid is a chiral amino alcohol that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial properties, potential therapeutic applications, and relevant research findings.

Chemical Structure

The molecular structure of (1R)-3-(dimethylamino)-1-phenylpropan-1-ol can be represented as follows:

This compound features a dimethylamino group, a phenyl group, and is associated with oxalic acid, which may enhance its solubility and bioavailability.

Antimicrobial Activity

Research indicates that (1R)-3-(dimethylamino)-1-phenylpropan-1-ol exhibits notable antimicrobial activity . A study highlighted its effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria .

| Microorganism | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 10 |

The above table summarizes the inhibition zones observed in agar diffusion tests, indicating significant antibacterial properties.

Potential Therapeutic Applications

The compound's biological profile suggests several therapeutic applications:

- Neurological Disorders : The dimethylamino group may interact with neurotransmitter systems, indicating potential use in treating conditions such as depression or anxiety.

- Obesity Management : Given its structural similarity to other compounds that influence metabolic pathways, there is interest in exploring its role in weight management and metabolic disorders .

Study on Metabolic Effects

A study investigated the effects of (1R)-3-(dimethylamino)-1-phenylpropan-1-ol on metabolic parameters in animal models. The results indicated a reduction in body weight and fat mass when administered over a period of four weeks. The mechanism was hypothesized to involve modulation of appetite-regulating hormones .

Synthesis and Catalytic Properties

Research has also explored the synthesis of related compounds using oxalic acid as a catalyst. The efficiency of oxalic acid in facilitating reactions involving amino alcohols has been documented, suggesting that this compound may play a role in synthetic organic chemistry as well .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (1R)-3-(dimethylamino)-1-phenylpropan-1-ol, and how can enantiomeric purity be ensured?

- Methodology : The synthesis of chiral amino alcohols like (1R)-3-(dimethylamino)-1-phenylpropan-1-ol typically involves asymmetric reduction of ketone precursors. Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in ethanol or tetrahydrofuran (THF) are common reducing agents . For enantiomeric purity, chiral catalysts (e.g., BINAP-Ru complexes) or chiral auxiliaries can be employed. Post-synthesis characterization via polarimetry or chiral HPLC is critical to confirm optical purity. Oxalic acid may be used in salt formation to stabilize intermediates .

Q. How can oxalic acid influence the physicochemical properties of (1R)-3-(dimethylamino)-1-phenylpropan-1-ol in co-crystallization studies?

- Methodology : Oxalic acid acts as a counterion in salt formation, modifying solubility and stability. Co-crystallization experiments require stoichiometric control (e.g., 1:1 or 2:1 molar ratios) and solvent screening (e.g., ethanol/water mixtures). Thermal analysis (DSC/TGA) and X-ray diffraction (PXRD) confirm crystalline phase formation. Monitor pH during crystallization to avoid decomposition of the dimethylamino group .

Q. What analytical techniques are optimal for characterizing the structural integrity of this compound?

- Methodology :

- NMR : ¹H/¹³C NMR to confirm substitution patterns and stereochemistry.

- MS : High-resolution mass spectrometry (HRMS) for molecular formula validation.

- IR : Identify functional groups (e.g., hydroxyl, dimethylamino) via characteristic stretches.

- HPLC : Chiral columns (e.g., Chiralpak AD-H) to assess enantiopurity .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., NMR splitting patterns) be resolved for stereoisomers of this compound?

- Methodology :

- Variable Temperature NMR : Resolve dynamic effects caused by hindered rotation of the dimethylamino group.

- NOESY/ROESY : Detect spatial proximity between protons to confirm stereochemistry.

- Computational Modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian or ORCA) .

Q. What role does oxalic acid play in modulating the biological activity of (1R)-3-(dimethylamino)-1-phenylpropan-1-ol, and how can this be studied in vitro?

- Methodology : Oxalic acid may enhance bioavailability by improving solubility. Conduct parallel assays:

- Control : Free base vs. oxalate salt.

- Solubility Testing : Use shake-flask method in PBS (pH 7.4).

- Cell-Based Assays : Compare IC₅₀ values in target cell lines (e.g., neuronal models for potential CNS activity). Monitor pH-dependent stability in physiological buffers .

Q. What strategies mitigate racemization during the synthesis or storage of (1R)-3-(dimethylamino)-1-phenylpropan-1-ol?

- Methodology :

- Low-Temperature Storage : Store at 2–8°C in inert atmospheres (argon/nitrogen).

- Acidic Stabilization : Formulate as oxalate salts to protonate the dimethylamino group, reducing nucleophilic degradation.

- Lyophilization : For long-term stability, lyophilize with cryoprotectants (e.g., trehalose) .

Q. How can reaction kinetics for the formation of this compound be optimized under green chemistry principles?

- Methodology :

- Solvent Selection : Replace THF with cyclopentyl methyl ether (CPME) or ethanol/water mixtures.

- Catalyst Screening : Test immobilized catalysts (e.g., silica-supported Ru-BINAP) for recyclability.

- Process Analytical Technology (PAT) : Use inline FTIR or Raman spectroscopy to monitor reaction progress and minimize waste .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.